![molecular formula C23H27N3O4 B2502046 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide CAS No. 955529-03-0](/img/structure/B2502046.png)

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

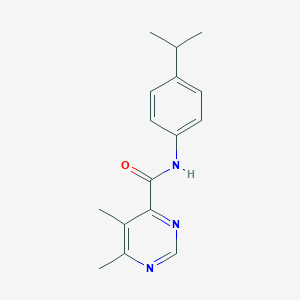

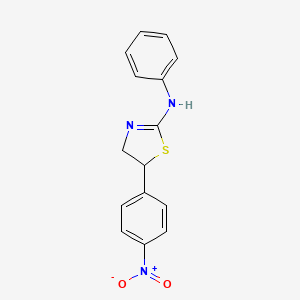

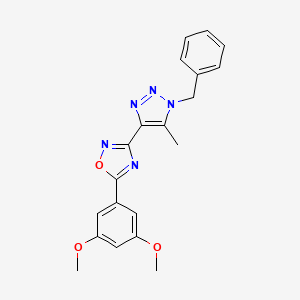

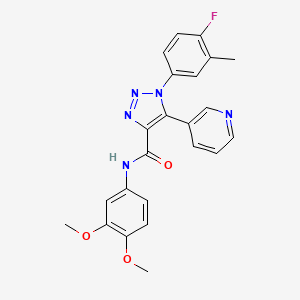

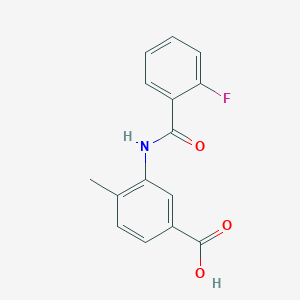

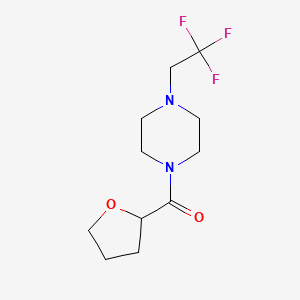

The compound N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a complex organic molecule that may be of interest in medicinal chemistry due to the presence of a tetrahydroquinoline moiety and a dioxolyl group. Tetrahydroquinoline derivatives are known for their pharmacological properties, including antibacterial and antiviral activities . The dioxolyl group is a common feature in various bioactive compounds.

Synthesis Analysis

The synthesis of related tetrahydroquinoline derivatives can be achieved through the rearrangement of quaternary salts obtained from N-alkyl-1,2,3,4-tetrahydroisoquinolines. For instance, ethyl haloacetates or diethyl bromomalonate can be used in the presence of sodium hydride in boiling 1,4-dioxane to yield N-alkyl-N-ethoxycarbonyl-2,3,4,5-tetrahydro-1H-3-benzazepines . This method may provide insights into the synthesis of the N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl) part of the molecule.

Molecular Structure Analysis

The molecular structure of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide would likely exhibit significant conformational flexibility due to the presence of multiple rings and potential rotatable bonds. The regioselectivity observed in the N-ethylation of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide suggests that the position of substitution on the quinoline ring can be controlled, which is crucial for the biological activity of such compounds .

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by the functional groups present. The tetrahydroquinoline moiety could undergo various reactions, including electrophilic and nucleophilic substitutions. The dioxolyl group could participate in reactions typical for ethers, such as cleavage under acidic conditions. The oxalamide part of the molecule could be involved in amide bond formation or cleavage reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide would be influenced by its molecular structure. The presence of heteroatoms and aromatic systems suggests potential for hydrogen bonding and π-π interactions, which could affect solubility and binding to biological targets. The compound's stability, melting point, and solubility in various solvents would be key parameters to consider in the development of pharmaceutical formulations.

Wissenschaftliche Forschungsanwendungen

Ocular Hypotensive Action of Tetrahydroquinoline Analogs

A study by Pamulapati and Schoenwald (2011) investigated four new molecular entities based on the primary pharmacophore 1-ethyl-1,2,3,4-tetrahydroquinoline, including compounds similar to N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide. They examined their physicochemical properties and pharmacological activities, focusing on ocular hypotensive action measured as percent intraocular pressure (%IOP) reduction in rabbits. One compound, MC4, showed a significant 33% reduction in IOP, attributed to its optimum physicochemical properties, suggesting potential applications in treating conditions like glaucoma. This study highlights the importance of physicochemical characteristics in determining the pharmacological activity of such compounds, which could be relevant for similar compounds like N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide (Pamulapati & Schoenwald, 2011).

Dopaminergic Activity of Tetrahydroisoquinolines

Andreu et al. (2002) explored the synthesis of dopaminergic 1-cyclohexylmethyl-7,8-dioxygenated tetrahydroisoquinolines, a process that might relate to compounds like N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide. These compounds showed affinity for D2 dopamine receptors, suggesting their potential in neurological research and treatment strategies for disorders involving dopaminergic systems, such as Parkinson's disease or schizophrenia (Andreu et al., 2002).

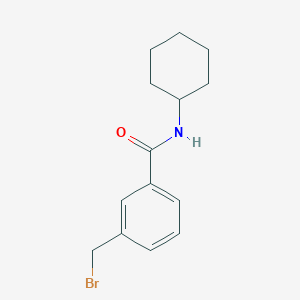

Antitumor Activity of Quinazolinone Analogues

Al-Suwaidan et al. (2016) conducted a study on 3-benzyl-substituted-4(3H)-quinazolinones, which are structurally related to N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide. They found that some analogues exhibited significant antitumor activity, highlighting the potential of such compounds in cancer therapy. The study also utilized molecular docking to understand the interaction between the compounds and target proteins, providing insights into the design of more effective antitumor agents (Al-Suwaidan et al., 2016).

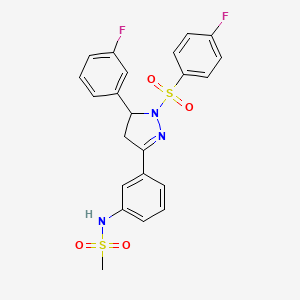

Synthesis and Evaluation of Tetrahydroisoquinolinyl Benzamides for σ Receptors

Xu, Lever, and Lever (2007) synthesized and evaluated tetrahydroisoquinolinyl benzamides, including structures akin to N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide, for their affinity to σ receptors. Their research contributes to understanding the role of σ receptors in various physiological processes and diseases, including neurodegenerative disorders, pain, and cancer, offering a foundation for developing therapeutic agents targeting these receptors (Xu, Lever, & Lever, 2007).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

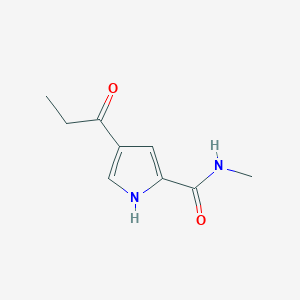

Further mechanistic studies revealed that these compounds caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells . These 1-benzo [1,3]dioxol-5-yl - 3-N-fused heteroaryl indoles may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

Eigenschaften

IUPAC Name |

N'-(1,3-benzodioxol-5-yl)-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O4/c1-2-11-26-12-3-4-17-13-16(5-7-19(17)26)9-10-24-22(27)23(28)25-18-6-8-20-21(14-18)30-15-29-20/h5-8,13-14H,2-4,9-12,15H2,1H3,(H,24,27)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUOKPSMUAHEGAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-Bromo-2-(2-propyn-1-yloxy)phenyl]methanol](/img/structure/B2501981.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide](/img/structure/B2501984.png)